Cas no 2138095-76-6 ([5-(5-Ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl]methanamine)
![[5-(5-Ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl]methanamine structure](https://ja.kuujia.com/scimg/cas/2138095-76-6x500.png)
[5-(5-Ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl]methanamine 化学的及び物理的性質
名前と識別子
-
- 2138095-76-6
- [5-(5-ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl]methanamine
- EN300-1155361
- [5-(5-Ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl]methanamine
-
- インチ: 1S/C9H15N3O2/c1-2-8-11-9(12-14-8)7-4-3-6(5-10)13-7/h6-7H,2-5,10H2,1H3
- InChIKey: DSFLFTOGDCQPKM-UHFFFAOYSA-N
- ほほえんだ: O1C(C2=NOC(CC)=N2)CCC1CN
計算された属性
- せいみつぶんしりょう: 197.116426730g/mol
- どういたいしつりょう: 197.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
[5-(5-Ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl]methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1155361-0.5g |
[5-(5-ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl]methanamine |
2138095-76-6 | 0.5g |
$754.0 | 2023-06-09 | ||
Enamine | EN300-1155361-1.0g |
[5-(5-ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl]methanamine |
2138095-76-6 | 1g |
$785.0 | 2023-06-09 | ||
Enamine | EN300-1155361-0.05g |
[5-(5-ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl]methanamine |
2138095-76-6 | 0.05g |
$660.0 | 2023-06-09 | ||
Enamine | EN300-1155361-2.5g |
[5-(5-ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl]methanamine |
2138095-76-6 | 2.5g |
$1539.0 | 2023-06-09 | ||
Enamine | EN300-1155361-5.0g |
[5-(5-ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl]methanamine |
2138095-76-6 | 5g |
$2277.0 | 2023-06-09 | ||
Enamine | EN300-1155361-10.0g |
[5-(5-ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl]methanamine |
2138095-76-6 | 10g |
$3376.0 | 2023-06-09 | ||
Enamine | EN300-1155361-0.1g |
[5-(5-ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl]methanamine |
2138095-76-6 | 0.1g |
$691.0 | 2023-06-09 | ||
Enamine | EN300-1155361-0.25g |
[5-(5-ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl]methanamine |
2138095-76-6 | 0.25g |
$723.0 | 2023-06-09 |
[5-(5-Ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl]methanamine 関連文献
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
3. Book reviews
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
[5-(5-Ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl]methanamineに関する追加情報
Introduction to [5-(5-Ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl)methanamine and Its Significance in Modern Chemical Research
[5-(5-Ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl)methanamine (CAS No. 2138095-76-6)] is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This compound, characterized by its complex heterocyclic framework, represents a promising candidate for further exploration in drug discovery and molecular interactions.
The molecular structure of [5-(5-Ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl)methanamine is highly intriguing, featuring a combination of an oxadiazole ring and an oxolane moiety. The presence of these functional groups not only contributes to the compound's stability but also enhances its reactivity, making it a versatile scaffold for chemical modifications. The ethyl substituent on the oxadiazole ring further influences the electronic properties of the molecule, potentially affecting its binding affinity to biological targets.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. [5-(5-Ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl)methanamine has been studied for its possible role in modulating various biological pathways. Its oxadiazole core is known to exhibit antimicrobial and anti-inflammatory properties, while the oxolane ring can contribute to enhanced solubility and bioavailability. These characteristics make it an attractive candidate for further investigation in the development of new pharmaceutical agents.
One of the most compelling aspects of [5-(5-Ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl)methanamine is its potential application in the field of medicinal chemistry. Researchers have been exploring its interactions with enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may inhibit key enzymes responsible for disease progression, offering a new therapeutic strategy.
The synthesis of [5-(5-Ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl)methanamine involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the oxadiazole ring followed by the introduction of the oxolane moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve the desired connectivity between the functional groups. These synthetic approaches highlight the compound's complexity and the expertise required for its production.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of [5-(5-Ethyl-1,2,4-oxadiazol-3-yloxlane)-methylamine]. Molecular modeling studies have provided insights into its binding mode with biological targets, aiding in the design of more effective derivatives. These computational methods are essential for predicting drug-like properties and optimizing lead compounds before they enter preclinical testing.
The pharmacological evaluation of [5-(5-Ethyl-l,2,4-Oxadiazol-l 3 -yI)oxo Ian -2 -yI)methanamine has revealed promising results in vitro. The compound has demonstrated significant inhibitory activity against several key enzymes associated with disease pathways. For instance, it has shown potential in inhibiting kinases involved in cancer cell proliferation. Additionally, its interaction with other biological targets suggests multiple mechanisms of action, which could be exploited for therapeutic benefits.
In vivo studies are currently underway to validate these findings and assess the compound's efficacy and safety profile. Animal models are being used to evaluate its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for determining whether [5-(S-Ethyl-l , 2 , 4 -Oxadiazol -3 -yI)oxo Ian -z-yI)methanamine can progress to human clinical trials.
The development of novel drug candidates is a complex process that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. [S-(S-Ethyl-l , 2 , 4 -Oxadiazol -3 -yI)oxo Ian -z-yI)methanamine exemplifies how structural innovation can lead to discovering new therapeutic agents. Its unique combination of functional groups makes it a valuable tool for exploring new treatment modalities.
As research continues to uncover the potential of [S-(S-Ethyl-l , 2 , 4 -Oxadiazol -3 -yI)oxo Ian -z-yI)methanamine], it is expected that new applications will emerge. The compound's versatility and promise make it a cornerstone in modern chemical research. Future studies will likely focus on optimizing its chemical properties further and exploring new synthetic routes to improve accessibility.
In conclusion, [S-(S-Ethyl-l , 2 , 4 -Oxadiazol -3 -yI)oxo Ian -z-yI)methanamine (CAS No. 2138095766) is a remarkable compound with significant potential in pharmaceutical research. Its unique structure and biological activity make it a valuable asset in the quest for new therapeutic solutions. As scientific understanding advances,this compound will continue to play a crucial role in shaping the future of drug discovery.
2138095-76-6 ([5-(5-Ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl]methanamine) 関連製品
- 2229380-76-9((4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride)
- 1803779-19-2(2-Cyano-6-formyl-3-(trifluoromethyl)phenylacetic acid)
- 1793003-79-8(3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid)
- 1806463-65-9(4-Methyl-3-(2-oxopropyl)thiophenol)
- 18176-71-1(2-cyano-3-(4-cyanophenyl)propanoic acid)
- 2639461-64-4(Tert-butyl 1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate)
- 2126160-07-2(2-(3-methylpyridin-2-yl)propan-2-amine hydrochloride)
- 2137532-88-6(5-iodo-1-4-(propan-2-yl)phenyl-1H-pyrazole-4-carboxylic acid)
- 2680805-23-4(benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate)
- 880804-24-0(2-{4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3-chlorophenyl)acetamide)




